3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid
Overview
Description
3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]naphthalen core, which is a fused ring system, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclopenta[a]naphthalen core: This step involves the cyclization of a suitable precursor to form the fused ring system.
Functionalization of the core: Introduction of functional groups such as hydroxyl, methyl, and oxo groups at specific positions on the core.
Attachment of the propanoic acid side chain: This step involves the formation of a carbon-carbon bond between the core and the propanoic acid side chain.
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw material preparation: Ensuring the purity and availability of starting materials.
Reaction optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification: Formation of esters by reacting with alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Esterification reagents: Alcohols, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceuticals.
Synthetic Organic Chemistry: Employed in the development of new synthetic methodologies and complex molecule synthesis.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3S,3As,5aS,6R,9aS,9bS)-3-(tert-butylcarbamoyl)-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
- **3-[(3S,3As,5aS,6R,9aS,9bS)-3-(methoxycarbonyl)-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Uniqueness
The uniqueness of 3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These properties make it valuable for specific applications in medicinal chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
3-[(3S,3aS,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,15-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRAKQBTBRYQC-HHJOSPGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC(=O)[C@]3(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578590 | |
Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-35-9 | |
Record name | (3S,3aS,5aS,6R,9aS,9bS)-Dodecahydro-3-hydroxy-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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